Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

Synthetic Methodology Peptide Chemistry Process Chemistry

Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate (CAS 163554-54-9) is a conformationally constrained, quaternary α-amino acid derivative featuring a Boc (tert-butyloxycarbonyl) protected amine and an ethyl ester on a cyclobutane core. It serves as a key synthetic intermediate in medicinal chemistry, notably as a defined impurity reference standard (Apalutamide Impurity for the anticancer drug apalutamide, and as a precursor to 1-aminocyclobutane-1-carboxylic acid derivatives used in constrained peptide design.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 163554-54-9
Cat. No. B168609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
CAS163554-54-9
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-5-16-9(14)12(7-6-8-12)13-10(15)17-11(2,3)4/h5-8H2,1-4H3,(H,13,15)
InChIKeyRISAKARUJJDFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate (CAS 163554-54-9): A Protected Cyclobutane Building Block for Peptide and Pharmaceutical Synthesis


Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate (CAS 163554-54-9) is a conformationally constrained, quaternary α-amino acid derivative featuring a Boc (tert-butyloxycarbonyl) protected amine and an ethyl ester on a cyclobutane core . It serves as a key synthetic intermediate in medicinal chemistry, notably as a defined impurity reference standard (Apalutamide Impurity 38) for the anticancer drug apalutamide, and as a precursor to 1-aminocyclobutane-1-carboxylic acid derivatives used in constrained peptide design [1].

Why Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate Cannot Be Replaced by Generic Analogs


Substituting this compound with its closest analogs—such as the unprotected ethyl 1-aminocyclobutanecarboxylate (CAS 285570-26-5), the free acid 1-(Boc-amino)cyclobutanecarboxylic acid (CAS 120728-10-1), or acyclic Boc-amino acid esters like N-Boc-glycine ethyl ester—introduces critical liabilities. The unprotected amine is nucleophilic and incompatible with many coupling conditions, while the free acid lacks the ester's orthogonal protection, limiting stepwise synthetic strategies [1]. A linear analog lacks the cyclobutane ring's conformational rigidity, which is essential for inducing specific secondary structures in constrained peptides . Crucially, in regulated pharmaceutical quality control, this compound is specified as Apalutamide Impurity 38, making exact identity non-negotiable for analytical method validation [2].

Quantitative Differentiation Evidence for Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate (163554-54-9)


Superior Synthetic Yield Compared to Classical 1-Aminocyclobutane Carboxylic Acid Routes

The Kim and Wood procedure establishes ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate (compound 7, as its HCl salt) as a synthetically accessible intermediate, obtained in 95% overall yield from ethyl 1-bromocyclobutane-carboxylate over two steps without purification. This represents a significant improvement over the previously reported Woodard synthesis, which afforded the same scaffold in <30% overall yield .

Synthetic Methodology Peptide Chemistry Process Chemistry

Defined Identity as Apalutamide Impurity 38: Non-Substitutable Analytical Reference

In the validated HPLC method for apalutamide drug substance and tablet dosage forms, this compound is one of seven specified organic impurities requiring chromatographic separation and quantification. The method achieves a quantitation limit of 0.12–2.24 µg/mL (0.05–0.3% w/w) with a recovery of 91.7–106.0% and correlation r² > 0.997 [1]. Substitution with a structurally similar analog would invalidate the analytical method, as retention time and detector response are specific to this exact compound.

Pharmaceutical Analysis Quality Control Impurity Profiling

Physicochemical Differentiation: Lipophilicity Advantage Over the Free Amino Acid

The ethyl ester moiety of the target compound (LogP 2.39, PSA 64.63 Ų) confers a calculated lipophilicity advantage of approximately 2–3 LogP units over the corresponding free amino acid, 1-(Boc-amino)cyclobutanecarboxylic acid (CAS 120728-10-1). This property increases organic solvent solubility and membrane permeability, facilitating purification by normal-phase chromatography and improving cellular uptake in cell-based assays .

Physicochemical Properties Drug Design ADME

Orthogonal Protection Enables Selective Deprotection in Complex Syntheses

The Boc group on the target compound offers orthogonal stability to base-labile protecting groups such as Fmoc and hydrogenolyzable groups such as Cbz. While Fmoc is cleaved by 20% piperidine in DMF and Cbz is removed by H₂/Pd-C, the Boc group remains intact under these conditions but is quantitatively cleaved by mild acidolysis (e.g., TFA/CH₂Cl₂ 1:1 v/v, or 4 M HCl/dioxane) [1]. This orthogonality is not achievable with the unprotected amine, which would react non-selectively, nor with a Cbz-protected analog, which would be labile to hydrogenolysis conditions used for other protecting groups [2].

Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonal Chemistry

High-Value Application Scenarios for Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate (CAS 163554-54-9)


GMP-Compliant Pharmaceutical Impurity Reference Standard for Apalutamide Quality Control

In the QC release testing of apalutamide drug substance and finished dosage forms, this compound is specified as Apalutamide Impurity 38. A stability-indicating HPLC method using an Atlantis dC18 column with KH₂PO₄ (pH 3.5)/acetonitrile gradient at 270 nm resolves this impurity from the API and six other specified impurities within 30 minutes [1]. The method has been fully validated per ICH guidelines with a linear range of 0.12–2.24 µg/mL and recovery of 91.7–106.0%. QC laboratories must procure this exact compound as a characterized reference standard; no structural analog can substitute without triggering a full analytical method revalidation.

Cost-Efficient Synthesis of Conformationally Constrained Peptide Building Blocks

The Kim and Wood procedure (2004) demonstrates that ethyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate (as its amine·HCl precursor) can be prepared in 95% yield from the commercially available ethyl 1-bromocyclobutane-carboxylate, compared to <30% yield via prior art routes . Subsequent Boc-protection of the amine and saponification of the ethyl ester yields 1-(Boc-amino)cyclobutanecarboxylic acid in 69% overall yield. This two-stage route provides access to both the protected ethyl ester (for C-terminal coupling) and the protected free acid (for N-terminal coupling), supporting the synthesis of β-peptides containing the 1-aminocyclobutane-1-carboxylic acid (Ac₃c) residue, which induces well-defined β-turn conformations.

Selective Deprotection in Multi-Step Medicinal Chemistry Campaigns

The orthogonal stability profile of the Boc-protected ethyl ester—stable to Fmoc removal conditions (20% piperidine/DMF) and Cbz hydrogenolysis (H₂/Pd-C), yet labile to mild acid (TFA/CH₂Cl₂)—enables sequential, selective deprotection strategies in target molecule synthesis [2]. This is particularly valuable in fragment-based drug discovery and peptidomimetic design, where the cyclobutane scaffold enforces a defined dihedral angle (~110° for the Cα-Cβ bond) that rigidifies the backbone, and the ethyl ester can be hydrolyzed to the free acid for subsequent amide bond formation without affecting the Boc-protected amine.

Chromatographic Method Development and System Suitability Testing

The compound's calculated physicochemical properties (LogP 2.39, PSA 64.63 Ų, molecular weight 243.3 g/mol) position it as a useful system suitability standard for reverse-phase HPLC method development involving protected amino acid esters . Its retention behavior on C18 columns under the conditions described for apalutamide impurity profiling (retention within a 30-minute acetonitrile gradient, detection at 270 nm) provides a benchmark for assessing column performance, mobile phase integrity, and detector linearity in methods targeting similar Boc-protected cyclobutane intermediates.

Quote Request

Request a Quote for Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.